![molecular formula C17H17F6N2O3PS B3041354 O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate CAS No. 284664-37-5](/img/structure/B3041354.png)

O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate

Übersicht

Beschreibung

This compound is a phosphothioate, which is a type of organophosphate. Organophosphates are a class of chemicals that have many uses, most notably as insecticides and nerve gases . The presence of the 3,5-bis(trifluoromethyl)phenyl and pyrimidinyl groups suggest that this compound could have unique properties, but without specific research on this compound, it’s hard to say for certain .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phosphothioate group would likely result in a tetrahedral geometry around the phosphorus atom . The 3,5-bis(trifluoromethyl)phenyl and pyrimidinyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

As an organophosphate, this compound could potentially undergo hydrolysis, particularly under alkaline conditions or in the presence of certain enzymes . The resulting products would depend on the specific conditions of the reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role . For example, the presence of the phosphothioate group could make the compound susceptible to hydrolysis .Wissenschaftliche Forschungsanwendungen

Application in Pneumocystis carinii pneumonia (PCP) Research

One significant application of compounds related to O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate is in the study of Pneumocystis carinii pneumonia (PCP). Research by Boykin et al. (1998) synthesized and evaluated various methylpyrimidine derivatives, demonstrating their strong binding to the minor groove of DNA and effectiveness against PCP in an immunosuppressed rat model. These findings highlight the potential use of such compounds in anti-PCP research (Boykin et al., 1998).

Application in Organocatalysis

K. Ishihara et al. (2008) investigated the use of zwitterionic salts derived from 3,5-bis(trifluoromethyl)phenyl for the transesterification reaction of methyl carboxylates and alcohols. The study revealed these novel zwitterionic salts as effective organocatalysts, underlining another significant application area for derivatives of this compound (Ishihara et al., 2008).

Application in Organic Light-Emitting Diodes (OLEDs)

Research by E. Bae et al. (2021) reported the self-nanostructured growth of 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, closely related to the chemical . This study highlights the application of such compounds in the development of OLEDs, particularly in improving outcoupling and efficiency (Bae et al., 2021).

Application in Coordination Chemistry with Lanthanide Ions

Pailloux et al. (2009) explored the synthesis and coordination properties of trifluoromethyl-decorated derivatives of pyridine ligands with lanthanide ions. Their findings contribute to understanding the coordination chemistry of such compounds, revealing potential applications in materials science and catalysis (Pailloux et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to be used extensively in promoting organic transformations . They are also known to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor, which plays a role in pain sensitivity in meningeal blood vessels and dura .

Mode of Action

Compounds with similar motifs are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Result of Action

Compounds with similar motifs are known to be used in promoting organic transformations , indicating that they may have a significant impact on molecular structures and reactions.

Action Environment

Safety data sheets for similar compounds suggest that they should be handled with care, avoiding skin and eye contact, and used in well-ventilated areas .

Eigenschaften

IUPAC Name |

[2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F6N2O3PS/c1-4-26-29(30,27-5-2)28-14-6-10(3)24-15(25-14)11-7-12(16(18,19)20)9-13(8-11)17(21,22)23/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCWVFLGTJEKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F6N2O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B3041271.png)

![N'1-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041278.png)

![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041281.png)

![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide](/img/structure/B3041282.png)

![4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole](/img/structure/B3041286.png)

![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole](/img/structure/B3041287.png)

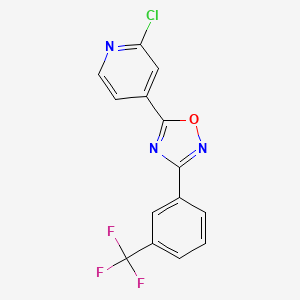

![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041289.png)

![[(Z)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino] 2-chloropyridine-4-carboxylate](/img/structure/B3041290.png)